molecular formula C7H8OS B1658939 3-Thiophenepropanal CAS No. 62656-49-9

3-Thiophenepropanal

Cat. No.: B1658939
CAS No.: 62656-49-9
M. Wt: 140.2 g/mol
InChI Key: QDTQNHLHBKGUBF-UHFFFAOYSA-N
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Description

3-Thiophenepropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of the thiophene ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Thiophenepropanal can be synthesized through several methods. One common approach involves the reaction of thiophene with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Another method involves the use of thiophene-3-carboxaldehyde as a starting material. This compound can be subjected to a series of reactions, including reduction and alkylation, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenepropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thiophene-3-carboxylic acid, while reduction can produce 3-thiophenepropanol.

Scientific Research Applications

3-Thiophenepropanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Thiophenepropanal involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of 3-Thiophenepropanal, thiophene itself is a simple heterocyclic compound with a sulfur atom.

    Thiophene-3-carboxaldehyde: A closely related compound with an aldehyde group directly attached to the thiophene ring.

    3-Thiophenepropanol: The reduced form of this compound, containing a hydroxyl group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the propanal moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other thiophene derivatives.

Properties

IUPAC Name

3-thiophen-3-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQNHLHBKGUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472039
Record name 3-Thiophenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62656-49-9
Record name 3-Thiophenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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